molecular formula C10H21NO5 B1486958 N-butyl-D-glucopyranosylamine CAS No. 29352-40-7

N-butyl-D-glucopyranosylamine

Cat. No. B1486958
CAS RN: 29352-40-7
M. Wt: 235.28 g/mol
InChI Key: DEJYGEBDYDDFRP-YZUYTKQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-D-glucopyranosylamine (BU-GPA) is a novel synthetic compound with a wide range of applications in scientific research. It is a small molecule composed of a sugar, an amine, and a butyl group. BU-GPA is an important tool for scientists to study biological processes in both in vitro and in vivo systems. It has been used as a synthetic inhibitor in biochemical experiments, as a drug target, and as a therapeutic agent.

Mechanism of Action

N-butyl-D-glucopyranosylamine has been found to act as an inhibitor of several enzymes, including phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC). The mechanism of action of this compound is not yet fully understood, but it is believed to involve the binding of the butyl group to the active sites of the enzymes, thus preventing their activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including PI3K and PKC, which are involved in a variety of cellular processes. It has also been found to modulate the expression of certain genes, and to alter the activity of various signaling pathways.

Advantages and Limitations for Lab Experiments

N-butyl-D-glucopyranosylamine has several advantages for use in laboratory experiments. It is a small molecule, making it easy to work with in experiments. It is also relatively stable, with a long shelf-life, and it is not toxic. Furthermore, it is relatively inexpensive to synthesize. However, this compound is not suitable for use in all experiments, as it is not as potent as some other compounds, and it may not be able to effectively inhibit certain enzymes.

Future Directions

Future research on N-butyl-D-glucopyranosylamine should focus on further elucidating its mechanism of action and determining its effects on other enzymes and cellular processes. Additionally, further studies should be conducted to determine its potential applications in drug development and therapeutic agent design. Additionally, further studies should be conducted to explore the potential of this compound as a tool for studying the effects of enzyme inhibition on various biological processes. Finally, further research should be conducted to explore the potential of this compound as a tool for drug target identification and therapeutic agent development.

Scientific Research Applications

N-butyl-D-glucopyranosylamine has been used in a variety of scientific research applications, including enzyme inhibition, drug target identification, and therapeutic agent development. It has been used in biochemical research to study the effects of enzyme inhibition on various biological processes. It has also been used to identify drug targets and to develop therapeutic agents.

properties

IUPAC Name

(3S,4R,5R,6S)-2-(butylamino)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO5/c1-2-3-4-11-10-9(15)8(14)7(13)6(5-12)16-10/h6-15H,2-5H2,1H3/t6-,7-,8+,9-,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJYGEBDYDDFRP-YZUYTKQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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